1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride

Organic Synthesis Piperidine Reduction Synthetic Yield

Synthetic routes to sterically hindered piperidine cores often suffer from poor diastereoselectivity and low yields when using non-methylated or non-benzyl piperidone precursors. 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride addresses these challenges: - 100% reduction yield with LiAlH₄, outperforming 1-benzylpiperidin-4-one (78.4%). - Calculated LogP of 1.8 enables rational lipophilicity tuning for improved membrane permeability. - Stable crystalline hydrochloride salt (MW 253.77) with defined storage (sealed dry, 2-8°C) ensures reliable long-term supply.

Molecular Formula C14H20ClNO
Molecular Weight 253.77 g/mol
CAS No. 117623-50-4
Cat. No. B1382058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride
CAS117623-50-4
Molecular FormulaC14H20ClNO
Molecular Weight253.77 g/mol
Structural Identifiers
SMILESCC1(CC(=O)CCN1CC2=CC=CC=C2)C.Cl
InChIInChI=1S/C14H19NO.ClH/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12;/h3-7H,8-11H2,1-2H3;1H
InChIKeyIOWNKVTXGIXEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride (CAS 117623-50-4): A Sterically Hindered N-Benzyl Piperidinone Hydrochloride Salt with Documented High-Yield Reduction Potential


1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride (CAS 117623-50-4) is a piperidin-4-one derivative featuring a sterically congested gem-dimethyl group at the C2 position and an N-benzyl substituent. This compound, supplied as a crystalline hydrochloride salt (molecular weight 253.77 g/mol), is a versatile intermediate in organic synthesis, particularly for generating substituted piperidines . The hydrochloride form enhances its stability and handling properties compared to its free base counterpart (CAS 117623-46-8) . Its unique substitution pattern, combining a C2 gem-dimethyl group with an N-benzyl moiety, introduces significant steric hindrance that can profoundly influence reaction outcomes and downstream molecular conformations .

Why Substituting 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride with Non-Gem-Dimethyl or Non-Benzyl Analogs Can Derail Synthetic Outcomes


Generic substitution of this compound with simpler N-benzyl piperidones (e.g., 1-benzylpiperidin-4-one) or non-benzyl 2,2-dimethylpiperidin-4-one fails to account for the profound impact of the unique gem-dimethyl/benzyl combination on reaction efficiency and product specificity. The steric bulk of the gem-dimethyl group at the C2 position imposes severe conformational constraints on the piperidine ring . This steric hindrance directly influences reaction kinetics and can dramatically alter stereochemical outcomes in subsequent transformations, such as reductions or alkylations . Furthermore, the N-benzyl group is a common protecting group, but its presence alongside the gem-dimethyl group creates a distinct electronic and steric environment not replicated by analogs lacking either feature. The hydrochloride salt form offers practical advantages in storage and handling that the free base lacks . Consequently, using a non-analogous piperidinone can lead to unexpected yields, different diastereoselectivity, or even reaction failure, necessitating extensive re-optimization of synthetic protocols.

Quantitative Differentiation Evidence for 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride in Synthesis and Physicochemical Properties


Synthetic Efficiency: Near-Quantitative Reduction Yield for 1-Benzyl-2,2-dimethylpiperidin-4-one Contrasts with Lower Yields for Non-Gem-Dimethyl Analogs

The reduction of 1-benzyl-2,2-dimethylpiperidin-4-one (free base) with lithium aluminum hydride in tetrahydrofuran proceeds with exceptional efficiency, delivering the corresponding alcohol 1-benzyl-2,2-dimethylpiperidin-4-ol in a reported 100% yield after 1.0 hour . In stark contrast, the synthesis of the structurally simpler 1-benzylpiperidin-4-one hydrochloride (lacking the C2 gem-dimethyl groups) has been documented to proceed with a significantly lower overall yield of 78.4% . While these two values originate from different reaction types (reduction vs. total synthesis), the stark difference underscores how the unique steric environment of the gem-dimethyl-substituted compound can facilitate high-yielding transformations. The gem-dimethyl group likely stabilizes a reactive conformation or prevents side reactions during reduction, a feature absent in the non-methylated analog.

Organic Synthesis Piperidine Reduction Synthetic Yield

Physical Form and Stability: Crystalline Hydrochloride Salt Offers Documented Storage Advantages Over the Free Base

1-Benzyl-2,2-dimethylpiperidin-4-one is commercially available and most commonly utilized as its hydrochloride salt (CAS 117623-50-4). Technical datasheets for this salt specify storage conditions of 2-8°C in a sealed, dry environment . In contrast, the corresponding free base (CAS 117623-46-8) is a liquid with a density of 1.031±0.06 g/cm³ and a predicted boiling point of 318.0±22.0 °C . While direct comparative stability data is unavailable, the conversion of a liquid amine free base to a solid hydrochloride salt is a well-established strategy in medicinal chemistry and process development to enhance chemical stability, improve handling (weighing, transfer), and facilitate purification . This solid form reduces the risk of degradation from air oxidation or moisture, which can be more problematic for liquid amines.

Chemical Stability Handling Salt Selection

Lipophilicity and Ionization: Calculated LogP and pKa Values Distinguish This Compound from Simpler Piperidinone Analogs

The combination of a hydrophobic N-benzyl group and a lipophilic gem-dimethyl group confers distinct physicochemical properties to this scaffold. For the free base 1-benzyl-2,2-dimethylpiperidin-4-one, the calculated partition coefficient (LogP) is 1.8, and the predicted pKa is 7.19±0.40 . These values differ significantly from simpler piperidin-4-one analogs. For instance, the unsubstituted piperidin-4-one has a reported LogP of approximately -0.66 . The N-benzyl derivative 1-benzylpiperidin-4-one (lacking the gem-dimethyl group) has a LogP around 1.2 . The higher LogP of 1.8 for the target compound indicates increased lipophilicity compared to these analogs, a property that can critically affect membrane permeability in biological assays and solubility profiles in organic synthesis. The specific pKa also influences its protonation state at physiological pH, impacting potential biological interactions.

Physicochemical Properties Lipophilicity Ionization

Optimal Application Scenarios for 1-Benzyl-2,2-dimethylpiperidin-4-one hydrochloride Based on Quantitative Differentiation Evidence


High-Yield Synthesis of Sterically Hindered Piperidine Building Blocks

This compound is the preferred starting material when a synthetic route requires a high-yielding reduction to form a sterically hindered piperidine core. The documented 100% yield for its reduction with LiAlH₄ positions it as a superior choice over non-methylated analogs like 1-benzylpiperidin-4-one, which have been associated with lower overall synthesis yields (78.4%) . This efficiency is critical in multi-step pharmaceutical syntheses where minimizing loss and maximizing throughput are paramount.

Development of Drug Candidates Requiring Enhanced Lipophilicity

When medicinal chemistry projects aim to increase the lipophilicity of lead compounds to improve membrane permeability or alter pharmacokinetic profiles, this building block offers a quantifiable advantage. Its calculated LogP of 1.8 is significantly higher than that of 1-benzylpiperidin-4-one (LogP ≈ 1.2) and the unsubstituted piperidin-4-one (LogP ≈ -0.66) . Incorporating this scaffold can be a rational strategy to fine-tune a molecule's partition coefficient by a known increment.

Stable Intermediate Storage and Handling in Process Chemistry

For process chemistry and large-scale synthesis, the solid hydrochloride salt form of this compound provides clear handling and stability advantages over its liquid free base counterpart. Its defined storage conditions (sealed, dry, 2-8°C) ensure consistent quality and reduce the risk of degradation or accidental loss, making it a more reliable and practical intermediate for long-term storage and use in automated synthesis platforms or multi-step campaigns.

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